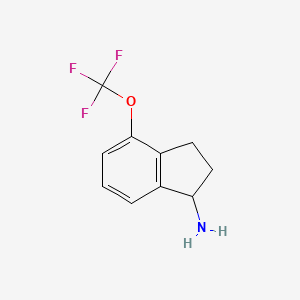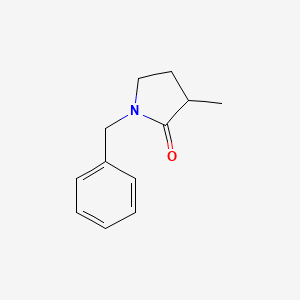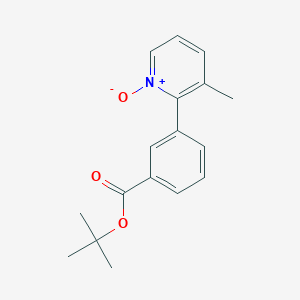
2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine
Vue d'ensemble
Description
2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine, also known as Trifluoromethoxyindene, is a small molecule with potential applications in scientific research and drug development. It is an important synthetic compound that has been used in various studies and applications since its first synthesis in 1992. Trifluoromethoxyindene has a unique chemical structure, which makes it a useful tool in the development of new drugs and other materials.
Applications De Recherche Scientifique
Synthetic Route Development : A study by Zhang, Li, Lin, and Huang (2014) in "Synthesis" details the development of an efficient and convenient synthesis of gem-difluorinated compounds, including various 2-substituted and 3-substituted 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives. This synthetic route begins with commercially available indanone and has potential applications in the synthesis of a wide range of fluorinated organic compounds (Zhang, Li, Lin, & Huang, 2014).
Catalysis in Chemical Reactions : Wang, Lu, and Ishihara (2018) in "Chemical Communications" investigated 2,4-bis(trifluoromethyl)phenylboronic acid, which is structurally related to 2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine. They found it to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, which could be applicable in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).
Novel Compound Synthesis : Rahimpour, Nikbakht, Aghaiepour, and Teimuri‐Mofrad (2018) in "Synthetic Communications" developed a novel procedure for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives. This research demonstrates the utility of 2,3-dihydro-1H-inden-1-amine compounds in creating new classes of indanones, highlighting their potential in various synthetic applications (Rahimpour, Nikbakht, Aghaiepour, & Teimuri‐Mofrad, 2018).
Pharmaceutical Research : Chandrasekhar, Prasad, Venkataramaiah, Umapriya, Raju, Seshaiah, and Rajendra (2020) in the "Journal of Receptors and Signal Transduction" synthesized new urea and thiourea compounds using 2,3-dihydro-1H-inden-1-amine. These compounds were evaluated for their antioxidant activity, suggesting potential pharmacological applications (Chandrasekhar et al., 2020).
Propriétés
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8H,4-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXWTQGGDSQKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-4-(trifluoromethoxy)-1H-inden-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)




![2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B3080416.png)

